molecular formula C16H19BrClNO B3107374 [2-(4-Chlorophenyl)ethyl](2-methoxybenzyl)amine hydrobromide CAS No. 1609407-73-9

[2-(4-Chlorophenyl)ethyl](2-methoxybenzyl)amine hydrobromide

Cat. No. B3107374
CAS RN: 1609407-73-9
M. Wt: 356.7
InChI Key: SEAQHFSDYASAJY-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609406-45-2 . It has a molecular weight of 356.69 . The IUPAC name for this compound is 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine hydrobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18ClNO.BrH/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13;/h2-9,18H,10-12H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Molecular Structure and Bonding Characteristics

Research has explored the structural properties of related compounds to “2-(4-Chlorophenyl)ethylamine hydrobromide”. For example, in a study examining a similar molecule, the interactions and bonding characteristics between different groups within the molecule were analyzed, providing insights into its molecular structure and stability (Butcher et al., 2007).

Synthesis and Characterization

The synthesis and characterization of compounds structurally similar to “2-(4-Chlorophenyl)ethylamine hydrobromide” have been reported. For instance, studies have been conducted on the synthesis of related N4O3 amine phenol ligands and their complexes, which offer valuable information for understanding the synthetic routes and characteristics of similar compounds (Liu et al., 1993).

Catalytic and Chemical Reactions

Research involving the use of related compounds in catalytic and chemical reactions has been conducted. For example, the electrophilic amination of catecholboronate esters, which are intermediates in the synthesis of compounds like “2-(4-Chlorophenyl)ethylamine hydrobromide”, has been studied. This research provides insights into the reaction mechanisms and potential applications of these compounds in various chemical processes (Knight et al., 1997).

Potential Pharmacological Applications

There have been studies exploring the potential pharmacological applications of compounds structurally similar to “2-(4-Chlorophenyl)ethylamine hydrobromide”. For instance, research on the synthesis of 1,2,4‐triazole derivatives and their biological activities, including anti-lipase and anti-urease effects, provides valuable insights into the potential therapeutic applications of these compounds (Bekircan et al., 2014).

Applications in Biochemical Studies

Studies involving the use of similar compounds in biochemical and enzymatic processes have been conducted. For instance, research on amino-acid 4-methoxybenzyl esters and their role in various biochemical reactions can provide insights into the utility of compounds like “2-(4-Chlorophenyl)ethylamine hydrobromide” in biochemistry (Stelakatos & Argyropoulos, 1970).

Ligand Chemistry and Coordination Complexes

Research on ligand chemistry, particularly involving amine-phenol ligands similar to “2-(4-Chlorophenyl)ethylamine hydrobromide”, has been explored. Studies in this area include the synthesis and characterization of coordination complexes, providing insights into the potential applications of these compounds in coordination chemistry and materials science (Liu et al., 1993).

Nucleic Acid Chemistry

The role of similar compounds in nucleic acid chemistry has been investigated. For instance, research on the synthesis of oligoribonucleotides using 4-methoxybenzyl groups, which are structurally related to “2-(4-Chlorophenyl)ethylamine hydrobromide”, sheds light on their potential applications in nucleic acid synthesis and manipulation (Takaku & Kamaike, 1982).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

As this compound is intended for research use only , future directions would likely involve further studies to understand its properties and potential applications in various fields.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO.BrH/c1-19-16-5-3-2-4-14(16)12-18-11-10-13-6-8-15(17)9-7-13;/h2-9,18H,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAQHFSDYASAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCC2=CC=C(C=C2)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Chlorophenyl)ethyl](2-methoxybenzyl)amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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